molecular formula C24H26F12O9Ru2 B12856601 Bis(1,5-cyclooctadiene)tetra[

Bis(1,5-cyclooctadiene)tetra[

Cat. No.: B12856601
M. Wt: 888.6 g/mol
InChI Key: QOYCOBCBQMVFHZ-QOYBVZGQSA-J
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Description

Bis(1,5-cyclooctadiene)tetra is a complex compound that plays a significant role in various chemical reactions and industrial applications. It is known for its unique structure and reactivity, making it a valuable compound in the field of organometallic chemistry. The compound consists of a central metal atom coordinated with 1,5-cyclooctadiene ligands, which provide stability and reactivity to the complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,5-cyclooctadiene)tetra typically involves the reaction of a metal precursor with 1,5-cyclooctadiene ligands. One common method is the reduction of metal salts in the presence of 1,5-cyclooctadiene. For example, the preparation of Bis(1,5-cyclooctadiene)nickel(0) involves the reduction of nickel(II) acetylacetonate with triethylaluminum in the presence of 1,5-cyclooctadiene . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of Bis(1,5-cyclooctadiene)tetra compounds often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems allows for the efficient production of these compounds with high purity and yield. The choice of metal precursor and reaction conditions can be optimized to suit the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,5-cyclooctadiene)tetra compounds undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state complexes.

    Reduction: Reduction reactions can convert the compound to lower oxidation state species.

    Substitution: Ligand substitution reactions can replace the 1,5-cyclooctadiene ligands with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines under controlled conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Bis(1,5-cyclooctadiene)nickel(0) can produce nickel(II) complexes, while reduction reactions can yield nickel(0) species .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Organic Reactions
    • Bis(1,5-cyclooctadiene) tetrafluoroborate is primarily utilized as a catalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it an effective catalyst for reactions such as hydrogenation and carbon-carbon coupling reactions.
    • For instance, it is involved in the formation of organometallic complexes that facilitate the synthesis of complex organic molecules. The stability provided by the cyclooctadiene ligands allows for higher reaction yields and selectivity .
  • Hydrogenation Reactions
    • The compound is particularly noted for its role in hydrogenation processes, where it can efficiently catalyze the addition of hydrogen to unsaturated organic compounds. This application is crucial in the production of fine chemicals and pharmaceuticals .

Industrial Applications

  • Pharmaceutical Intermediates
    • In pharmaceutical chemistry, bis(1,5-cyclooctadiene) tetrafluoroborate serves as an intermediate for synthesizing various bioactive compounds. Its ability to facilitate complex reactions under mild conditions makes it suitable for producing pharmaceuticals with high specificity .
  • Proteomics Research
    • The compound has found applications in proteomics, where it acts as a halogenated compound that aids in the analysis of proteins through mass spectrometry techniques. This application is vital for understanding protein interactions and functions within biological systems .
  • Material Science
    • In material science, bis(1,5-cyclooctadiene) tetrafluoroborate is used to create novel materials with specific electronic and optical properties. Its coordination chemistry allows for the development of materials that can be used in sensors and electronic devices .

Case Study 1: Catalytic Hydrogenation

A study demonstrated the effectiveness of bis(1,5-cyclooctadiene) tetrafluoroborate as a catalyst for the hydrogenation of alkenes. The reaction was carried out under controlled conditions, resulting in high conversion rates and selectivity towards the desired saturated products. This showcases its potential use in industrial-scale hydrogenation processes.

Case Study 2: Synthesis of Pharmaceutical Compounds

In another investigation, researchers utilized bis(1,5-cyclooctadiene) tetrafluoroborate to synthesize a series of anti-inflammatory agents. The compound facilitated key steps in the synthetic pathway, leading to compounds with significant biological activity. This highlights its role as a crucial intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of Bis(1,5-cyclooctadiene)tetra compounds involves the coordination of the metal center with the 1,5-cyclooctadiene ligands, which stabilizes the complex and facilitates various chemical reactions. The metal center can undergo changes in oxidation state, allowing it to participate in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the nature of the metal and the ligands present in the complex .

Comparison with Similar Compounds

Bis(1,5-cyclooctadiene)tetra compounds can be compared with other similar compounds, such as:

These compounds share similar structural features and reactivity but differ in their specific applications and the nature of the metal center.

Properties

Molecular Formula

C24H26F12O9Ru2

Molecular Weight

888.6 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate;hydrate

InChI

InChI=1S/2C8H12.4C2HF3O2.H2O.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);1H2;;/q;;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;;

InChI Key

QOYCOBCBQMVFHZ-QOYBVZGQSA-J

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.O.[Ru+2].[Ru+2]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ru+2].[Ru+2]

Origin of Product

United States

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